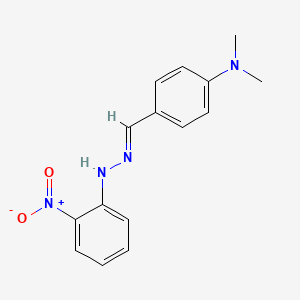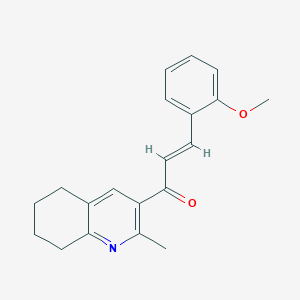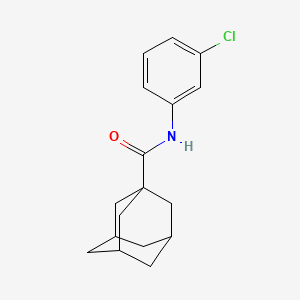
N-(3-chlorophenyl)-1-adamantanecarboxamide
描述
N-(3-chlorophenyl)-1-adamantanecarboxamide, commonly known as CL-220, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.
作用机制
The exact mechanism of action of CL-220 is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. CL-220 has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability and neurotransmission. Additionally, CL-220 has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
CL-220 has been reported to exhibit a range of biochemical and physiological effects in preclinical studies. It has been found to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are implicated in the pathogenesis of various inflammatory disorders. Moreover, CL-220 has been shown to increase the levels of endogenous opioids such as enkephalins and endorphins, which are known to play a crucial role in pain modulation.
实验室实验的优点和局限性
One of the main advantages of CL-220 is its potent analgesic activity, which makes it a valuable tool for the study of pain mechanisms in preclinical models. Additionally, CL-220 has a relatively low toxicity profile, which makes it a safer alternative to other analgesic drugs such as opioids. However, one of the limitations of CL-220 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on CL-220. One of the potential applications of CL-220 is in the development of novel drugs for the treatment of epilepsy and neuropathic pain. Moreover, further studies are needed to elucidate the exact mechanism of action of CL-220 and to identify its molecular targets in the central nervous system. Additionally, the development of more efficient synthesis methods and purification techniques for CL-220 could facilitate its widespread use in scientific research.
Conclusion
In conclusion, CL-220 is a novel synthetic compound that has shown promising results in various fields of research. Its potent analgesic, anti-inflammatory, and anticonvulsant activities make it a valuable tool for the study of pain mechanisms and neurological disorders. Further research is needed to fully understand the mechanism of action of CL-220 and to identify its potential applications in the development of novel drugs.
科学研究应用
CL-220 has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in preclinical studies. Moreover, CL-220 has been found to modulate the activity of ion channels and receptors in the central nervous system, making it a potential candidate for the development of novel drugs for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
属性
IUPAC Name |
N-(3-chlorophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPCGATVXVIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarboxamide, N-(3-chlorophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



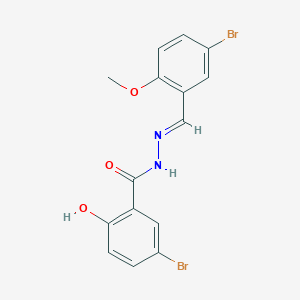

![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)
![2-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837301.png)


![1-[3-(4-isopropylphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3837320.png)
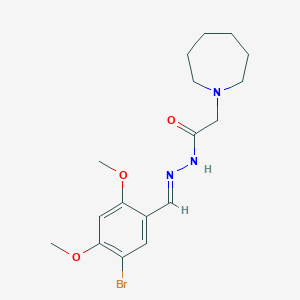
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)

